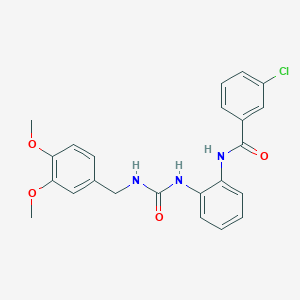

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, often starting from simple precursors to achieve the desired complex structure. For example, the synthesis of similar benzamide derivatives has been reported using various methodologies, including refluxing with specific reagents, Staudinger reactions, and the employment of catalysts like CuI in the presence of ligands and bases in solvents such as DMF (Miao et al., 2015; Nimbalkar et al., 2018).

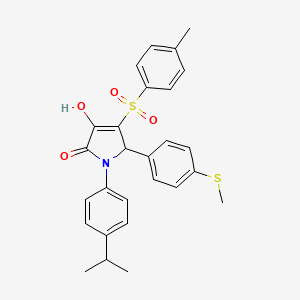

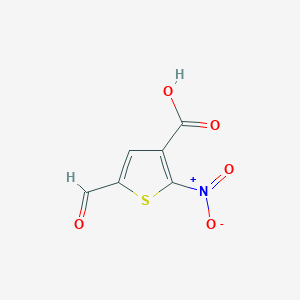

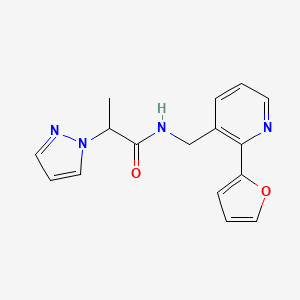

Molecular Structure Analysis

The molecular structure of benzamide compounds is often elucidated using X-ray diffraction techniques, complemented by spectroscopic methods such as IR, NMR, and UV-Vis spectra. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and electronic properties (Demir et al., 2016). Furthermore, studies involving the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other computational methods are used to predict the reactivity and stability of these compounds.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to the formation of diverse structures. For example, the cyclization of N-chloro-N-(2-phenylethoxy)urea can result in compounds like 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide under specific conditions (Shtamburg et al., 2013). These reactions are crucial for synthesizing new molecules with potential biological activities.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are typically determined using various analytical techniques and are critical for the compound's application in further studies or drug development processes.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the potential for forming derivatives, play a significant role in the application of these compounds in medicinal chemistry and other fields. Studies have shown that specific benzamide derivatives exhibit promising biological activities, underscoring the importance of understanding their chemical properties (Patel & Dhameliya, 2010).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide derivatives exhibit potent biological activities, including anti-tubercular effects. For instance, ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has shown promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL, highlighting their potential as novel anti-tubercular scaffolds (Nimbalkar et al., 2018). This suggests that this compound and its derivatives could play a significant role in developing new treatments for tuberculosis.

Polymer Science Applications

In polymer science, the synthesis and characterization of polymers derived from monomers containing 3,4-dimethoxybenzyl moieties have been extensively studied. For example, polyamides and polyimides synthesized from monomers related to 3,4-dimethoxybenzyl groups demonstrate remarkable solubility, thermal stability, and film-forming properties, making them suitable for various high-performance applications (Yang & Lin, 1994). These materials' unique properties are attributed to the specific structural features imparted by the dimethoxybenzyl moiety, underscoring the importance of such chemical groups in the development of advanced polymeric materials.

Organic Synthesis Applications

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis. It facilitates the smooth introduction and subsequent removal of protective groups in the synthesis of complex molecules, as evidenced by its application in the synthesis of 1,2-thiazetidine 1,1-dioxides (Grunder-Klotz & Ehrhardt, 1991). This showcases the chemical's utility in facilitating synthetic strategies for constructing nitrogen-containing heterocycles, an important class of compounds in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

3-chloro-N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-30-20-11-10-15(12-21(20)31-2)14-25-23(29)27-19-9-4-3-8-18(19)26-22(28)16-6-5-7-17(24)13-16/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRVQCJUNGZTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)